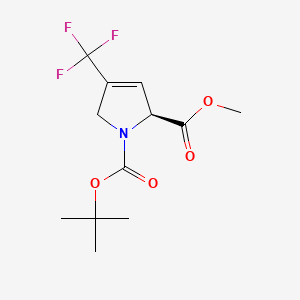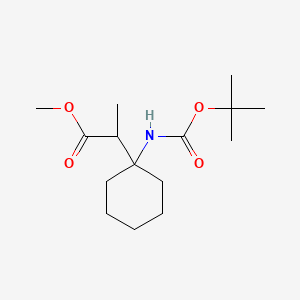
Methyl 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)propanoate is a synthetic organic compound that features a cyclohexyl ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a methyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)propanoate typically involves multiple steps. One common method includes the following steps:
Formation of the cyclohexyl ring: Starting with a suitable cyclohexane derivative, the amino group is introduced through a substitution reaction.
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
化学反应分析
Types of Reactions
Methyl 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups within the molecule.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
Methyl 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)propanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
作用机制
The mechanism of action of methyl 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)propanoate depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is cleaved in vivo to release the active amine. This active amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
相似化合物的比较
Similar Compounds
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: This compound features a phenyl group instead of a cyclohexyl ring and has different reactivity and applications.
2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid: This compound has a cyclopropane ring and is used in different synthetic applications.
Uniqueness
Methyl 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)propanoate is unique due to its combination of a cyclohexyl ring and a Boc-protected amino group, which provides specific steric and electronic properties. These features make it particularly useful in the synthesis of complex molecules and in the development of novel pharmaceuticals.
属性
分子式 |
C15H27NO4 |
|---|---|
分子量 |
285.38 g/mol |
IUPAC 名称 |
methyl 2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]propanoate |
InChI |
InChI=1S/C15H27NO4/c1-11(12(17)19-5)15(9-7-6-8-10-15)16-13(18)20-14(2,3)4/h11H,6-10H2,1-5H3,(H,16,18) |
InChI 键 |
LYEXRVJHAYEXNZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)OC)C1(CCCCC1)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1'-benzyl-5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B13915800.png)
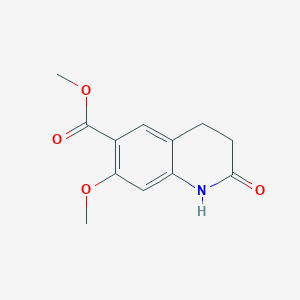
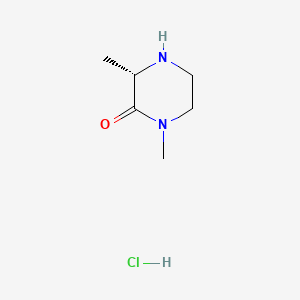
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[benzo[b][1,4]benzoxasiline-10,5'-benzo[b][1]benzosilole]](/img/structure/B13915820.png)
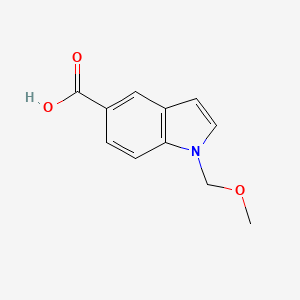
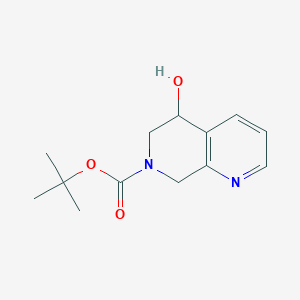
![N,N'-bis(4-bromophenyl)-N,N'-bis(4-methylphenyl)-[1,1'-Biphenyl]-4,4'-diamine](/img/structure/B13915837.png)

![(R)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol](/img/structure/B13915845.png)
![4-Amino-4'-cyano[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13915850.png)
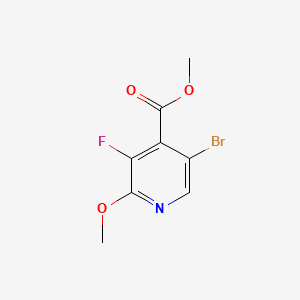
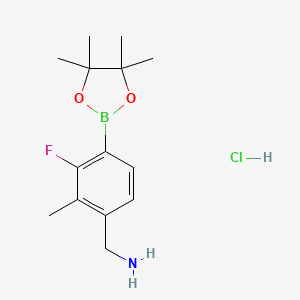
![(3S,5R)-3-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-5-(3-methylbut-2-en-2-yl)oxolan-2-one](/img/structure/B13915865.png)
